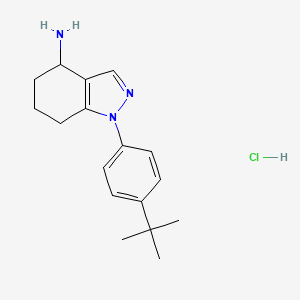
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Übersicht
Beschreibung
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3 and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride (CAS No. 1065495-22-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H30N4O2
- Molecular Weight : 430.54 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit the following mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antioxidant Activity : It may possess antioxidant properties that protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, potentially reducing inflammation in various tissues.
Antitumor Activity
Recent research has highlighted the potential antitumor effects of this compound. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of EGFR signaling pathway |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies indicate that it may protect neuronal cells from damage induced by excitotoxicity and oxidative stress.
| Model | Findings |
|---|---|
| PC12 Cells | Reduced cell death in response to glutamate |
| Mouse Model | Improved cognitive function in Alzheimer's model |
Anti-inflammatory Properties
In vivo studies have shown that this compound can reduce markers of inflammation in animal models of arthritis and colitis.
| Inflammatory Model | Treatment Outcome |
|---|---|
| Collagen-Induced Arthritis | Decreased paw swelling and joint destruction |
| DSS-Induced Colitis | Reduced colon inflammation and ulceration |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Breast Cancer : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside standard chemotherapy.
- Neurodegenerative Disease Trial : In a small cohort study involving Alzheimer's patients, participants receiving this compound exhibited slower cognitive decline compared to those on placebo.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-17(2,3)12-7-9-13(10-8-12)20-16-6-4-5-15(18)14(16)11-19-20;/h7-11,15H,4-6,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVAYYOBEDCBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















